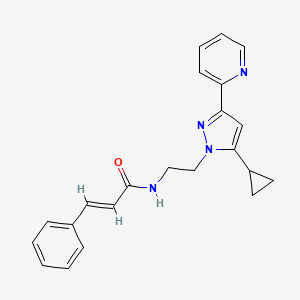![molecular formula C10H13N3O B2529269 3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one CAS No. 1873249-50-3](/img/structure/B2529269.png)
3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one" is a member of the pyrido[1,4]diazepin-2-one family, a class of heterocyclic compounds that have garnered interest due to their diverse biological activities and potential as pharmacological agents. These compounds are characterized by a seven-membered diazepinone ring fused to a pyridine ring. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related structures and their synthesis, properties, and potential applications.
Synthesis Analysis
The synthesis of related pyrido[1,4]diazepin-2-ones typically involves multi-step processes with moderate to good overall yields. For instance, the synthesis of pyrrolo[3,2-e][1,4]diazepin-2-ones was achieved in 4-5 steps with yields ranging from 5-48% using a diastereoselective Pictet-Spengler reaction . Another approach for synthesizing imidazopyridine-fused [1,3]diazepinones involved a selective C-acylation reaction of 2-aminoimidazo[1,2-a]pyridine . Additionally, the synthesis of pyrido[3,2-e][1,4]diazepine-2,5-diones and pyrido[2,3-e][1,4]diazepine-2,5-diones was reported using condensation reactions followed by cyclization with sodium hydride .
Molecular Structure Analysis
Crystallographic analysis has been used to determine the molecular structure of these compounds. For example, the structure of pyrrolo[3,2-e][1,4]diazepin-2-one was elucidated by X-ray diffraction, revealing dihedral angle geometry similar to an ideal gamma-turn . Structural studies of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones provided insights into the conformational properties of the seven-membered diazepin-2-one moiety and its influence on the adjacent py
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Biologically Active Compounds
A Review of 2,3-Benzodiazepine-related Compounds : This review focuses on various diazepine derivatives synthesized over the past 30 years, with an emphasis on bioisosteric replacements and their potential as new medicines for diseases lacking effective treatments, such as certain cancers, and for combating multiresistant pathogens. The study underscores the importance of research in heterocyclic chemistry for the discovery of novel therapeutic agents (Támas Földesi, Balázs Volk, M. Milen, 2018).
Synthetic Routes and Biological Activities
1,4-Diazepines Synthesis, Reactions, and Biological Significance
: This article reviews the synthetic schemes, reactions, and the wide range of biological activities associated with 1,4-diazepine derivatives. Highlighted activities include antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties, suggesting these compounds' significant potential in pharmaceutical applications (M. Rashid et al., 2019).
Medicinal Chemistry and Drug Development
Hybrid Catalysts in the Synthesis of Pyrano[2,3-d]pyrimidine Derivatives : This review highlights the role of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, emphasizing their applicability in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. It points to the potential for developing lead molecules using these synthetic pathways (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Propiedades
IUPAC Name |
3,3-dimethyl-4,5-dihydro-1H-pyrido[3,4-b][1,4]diazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-10(2)6-12-8-5-11-4-3-7(8)13-9(10)14/h3-5,12H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDCWUHNDDBDBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C(C=CN=C2)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2529187.png)

![4'-Butyl-[1,1'-biphenyl]-4-carbothioamide](/img/structure/B2529189.png)
![5-[(3-Methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2529190.png)
![8-methoxy-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2529192.png)


![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2529198.png)
![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2529199.png)
![1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2529200.png)
![2-(4-ethoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2529202.png)
![[(4S)-1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2529204.png)
![tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2529205.png)
![N-(3,4-dimethylphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2529209.png)